molecular formula C33H28N2O6 B11077807 4-(2,2-Dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)-2-methoxyphenyl 4-nitrobenzoate

4-(2,2-Dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)-2-methoxyphenyl 4-nitrobenzoate

Cat. No.: B11077807
M. Wt: 548.6 g/mol
InChI Key: HCQVSZZBAKJRST-UHFFFAOYSA-N
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Description

4-(2,2-Dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)-2-methoxyphenyl 4-nitrobenzoate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2-Dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)-2-methoxyphenyl 4-nitrobenzoate involves multiple steps, starting from simpler organic molecules. The key steps typically include:

    Formation of the hexahydrobenzo[a]phenanthridin core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the dimethyl and oxo groups: These groups are introduced through specific oxidation and alkylation reactions.

    Attachment of the methoxyphenyl and nitrobenzoate groups: These groups are added through esterification and nitration reactions, respectively.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions to industrial levels.

Chemical Reactions Analysis

Types of Reactions

4-(2,2-Dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)-2-methoxyphenyl 4-nitrobenzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-(2,2-Dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)-2-methoxyphenyl 4-nitrobenzoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies of enzyme interactions and as a probe for biological pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2,2-Dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)-2-methoxyphenyl 4-nitrobenzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to changes in cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-(2,2-Dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)-2-methoxyphenyl 4-nitrobenzoate lies in its specific combination of functional groups and its potential applications across various fields of research. Its structure allows for diverse chemical reactivity and interactions with biological targets, making it a valuable compound for scientific studies.

Properties

Molecular Formula

C33H28N2O6

Molecular Weight

548.6 g/mol

IUPAC Name

[4-(2,2-dimethyl-4-oxo-1,3,5,6-tetrahydrobenzo[a]phenanthridin-5-yl)-2-methoxyphenyl] 4-nitrobenzoate

InChI

InChI=1S/C33H28N2O6/c1-33(2)17-24-29-23-7-5-4-6-19(23)10-14-25(29)34-31(30(24)26(36)18-33)21-11-15-27(28(16-21)40-3)41-32(37)20-8-12-22(13-9-20)35(38)39/h4-16,31,34H,17-18H2,1-3H3

InChI Key

HCQVSZZBAKJRST-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(NC3=C2C4=CC=CC=C4C=C3)C5=CC(=C(C=C5)OC(=O)C6=CC=C(C=C6)[N+](=O)[O-])OC)C(=O)C1)C

Origin of Product

United States

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